(5-Fluoro-2-methylphenyl)methanesulfonyl chloride
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Overview
Description
(5-Fluoro-2-methylphenyl)methanesulfonyl chloride is an organosulfur compound with the molecular formula C8H8ClFO2S and a molecular weight of 222.66 g/mol . This compound is characterized by the presence of a fluorine atom, a methyl group, and a methanesulfonyl chloride group attached to a benzene ring. It is commonly used in organic synthesis and various chemical reactions due to its reactivity and functional group compatibility.
Preparation Methods
The synthesis of (5-Fluoro-2-methylphenyl)methanesulfonyl chloride typically involves the reaction of 5-fluoro-2-methylbenzenesulfonyl chloride with thionyl chloride or sulfuryl chloride . The reaction conditions usually require an inert atmosphere and controlled temperature to ensure the desired product’s formation. Industrial production methods may involve large-scale reactions with optimized conditions to maximize yield and purity.
Chemical Reactions Analysis
(5-Fluoro-2-methylphenyl)methanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation and Reduction: The compound can be involved in oxidation reactions to form sulfonic acids or reduction reactions to yield sulfides.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions, forming carbon-carbon bonds with boronic acids under palladium catalysis.
Common reagents used in these reactions include thionyl chloride, sulfuryl chloride, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(5-Fluoro-2-methylphenyl)methanesulfonyl chloride has several applications in scientific research:
Biology: The compound can be used to modify biomolecules, such as proteins and peptides, through sulfonation reactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (5-Fluoro-2-methylphenyl)methanesulfonyl chloride involves its reactivity as an electrophile. The methanesulfonyl chloride group can react with nucleophiles, leading to the formation of sulfonamide, sulfonate, or sulfonothioate derivatives . The fluorine atom and methyl group on the benzene ring can influence the compound’s reactivity and selectivity in these reactions.
Comparison with Similar Compounds
(5-Fluoro-2-methylphenyl)methanesulfonyl chloride can be compared with other similar compounds, such as:
Methanesulfonyl chloride: Lacks the fluorine and methyl groups, making it less selective in certain reactions.
(5-Fluoro-2-methoxyphenyl)methanesulfonyl chloride: Contains a methoxy group instead of a methyl group, which can affect its reactivity and solubility.
(2-Fluoro-5-methylphenyl)methanesulfonyl chloride: Similar structure but with different positioning of the fluorine and methyl groups, leading to variations in reactivity.
These comparisons highlight the unique properties and reactivity of this compound, making it a valuable compound in various chemical and industrial applications.
Properties
Molecular Formula |
C8H8ClFO2S |
---|---|
Molecular Weight |
222.66 g/mol |
IUPAC Name |
(5-fluoro-2-methylphenyl)methanesulfonyl chloride |
InChI |
InChI=1S/C8H8ClFO2S/c1-6-2-3-8(10)4-7(6)5-13(9,11)12/h2-4H,5H2,1H3 |
InChI Key |
SWENMXHQRHDZCS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)F)CS(=O)(=O)Cl |
Origin of Product |
United States |
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